3-Hexene-2,5-dione, (3Z)-

Catalog No.
S625924
CAS No.
17559-81-8
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexene-2,5-dione, (3Z)-

CAS Number

17559-81-8

Product Name

3-Hexene-2,5-dione, (3Z)-

IUPAC Name

(Z)-hex-3-ene-2,5-dione

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3/b4-3-

InChI Key

OTSKZNVDZOOHRX-ARJAWSKDSA-N

SMILES

CC(=O)C=CC(=O)C

Synonyms

3-hexene-2,5-dione

Canonical SMILES

CC(=O)C=CC(=O)C

Isomeric SMILES

CC(=O)/C=C\C(=O)C

Description

The exact mass of the compound cis-3-Hexene-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38025. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hexene-2,5-dione, specifically in its (3Z) configuration, is an organic compound with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound features a conjugated dione structure, characterized by the presence of two carbonyl groups (C=O) at the 2 and 5 positions of a hexene backbone. The (3Z) designation indicates that the double bond between the second and third carbon atoms is in the cis configuration, which affects its chemical properties and reactivity.

, particularly those involving oxidation and radical mechanisms. One notable reaction involves its reaction with hydroxyl radicals, which can lead to the formation of various products through free radical mechanisms. These reactions are significant in atmospheric chemistry, where compounds like 3-hexene-2,5-dione can undergo degradation processes .

Additionally, it can engage in thermal oxidation processes under specific conditions, which can be monitored using advanced thermal analysis techniques such as Accelerating Rate Calorimetry (ARC) .

Several synthesis methods have been developed for producing 3-hexene-2,5-dione:

  • Oxidative Methods: The compound can be synthesized through the oxidation of corresponding alkenes or alcohols under controlled conditions.
  • Thermal Decomposition: Another method involves the thermal decomposition of precursors like diacetyl compounds or other diketones.
  • Radical Initiation: The use of radical initiators under specific conditions can also yield this compound through various radical-mediated pathways .

3-Hexene-2,5-dione finds applications in several fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Flavor and Fragrance Industry: Due to its unique structure and potential aroma characteristics, it may be used in flavoring agents.
  • Research: It is utilized in studies related to atmospheric chemistry and the behavior of organic compounds under oxidative conditions .

Interaction studies involving 3-hexene-2,5-dione primarily focus on its reactivity with hydroxyl radicals and other reactive species. These studies are crucial for understanding its environmental impact and degradation pathways in the atmosphere. Investigations have shown that this compound can produce various secondary products upon interaction with radicals, influencing air quality and ecological dynamics .

Several compounds share structural similarities with 3-hexene-2,5-dione. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-HexanoneC6H12OA ketone without conjugated double bonds
3-Hexen-2-oneC6H10OContains a single carbonyl group
4-Hexenoic acidC6H10O2A carboxylic acid with a different functional group
3-Methyl-2-butenalC5H8OAn aldehyde with a shorter carbon chain

The unique feature of 3-hexene-2,5-dione lies in its dual carbonyl groups and conjugated double bond system, which significantly influences its reactivity compared to other similar compounds.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4436-75-3

General Manufacturing Information

3-Hexene-2,5-dione: INACTIVE

Dates

Modify: 2024-02-18

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